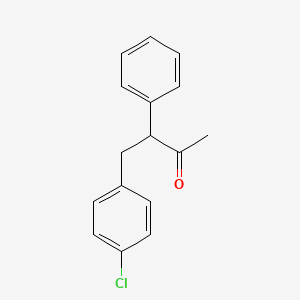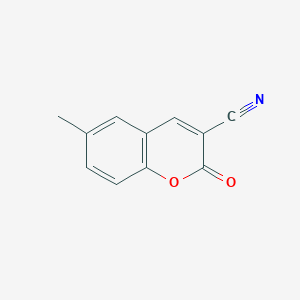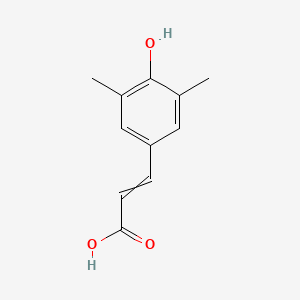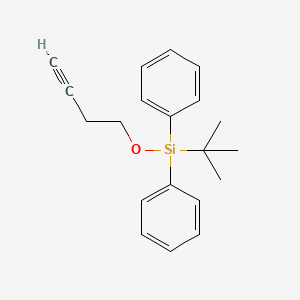
Methanedithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanedithiol, also known as dimercaptomethane or dithiomethane, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. Methanedithiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methanedithiol is primarily located in the cytoplasm. Methanedithiol is a pungent tasting compound that can be found in mushrooms and onion-family vegetables. This makes methanedithiol a potential biomarker for the consumption of these food products.
科学的研究の応用
Methane to Chemicals and Fuels
Methanedithiol, derived from methane, has potential in the production of chemicals and fuels. Methane, with its vast reserves, is being explored for conversion into ethylene, liquid hydrocarbons, and other useful chemicals using various strategies like steam and carbon dioxide reforming, partial oxidation, direct oxidation, and more (Lunsford, 2000).
Photocatalytic Conversion to Methanol
Research at the National Energy Technology Laboratory focuses on converting methane to methanol using light, water, and a semiconductor photocatalyst. This approach utilizes visible light instead of ultraviolet, making it an efficient process for methanol production (Taylor, 2003).
Methanotrophs in Biotechnological Applications
Methanotrophs, bacteria that use methane as a carbon source, offer numerous biotechnological applications. They can produce proteins, biopolymers, nanotechnology components, soluble metabolites, lipids, and even electricity using methane, demonstrating a versatile utilization of this resource (Strong, Xie, & Clarke, 2015).
Methane Activation for Chemical Conversion
The direct conversion of methane into valuable chemicals is a major focus in catalysis. This research area explores various alternatives for C-H bond activation in methane, aiming to transform it into more reactive and useful compounds (Tang, Zhu, Wu, & Ma, 2014).
Oxidative Methane Upgrading
Oxidative upgrading of methane, a challenging yet rewarding task in catalysis research, aims to revolutionize the chemical value chain. This research focuses on developing new techniques to effectively convert methane into added-value chemicals (Hammond, Conrad, & Hermans, 2012).
Electromethanogenesis: A Bioelectrochemical Approach
Electromethanogenesis, the conversion of electrical current into methane by microbes, is emerging as a promising approach in renewable energy storage and waste treatment. This technology is still evolving, with challenges such as side reactions and scalability being actively researched (Blasco-Gómez et al., 2017).
Room Temperature Methane Activation
Research demonstrates that small Ni clusters on TiC surfaces can capture and dissociate methane at room temperature. This discovery opens new avenues for methane conversion technologies, potentially aiding in climate change mitigation (Prats et al., 2019).
CH4 Sensing with NiO Nanoflakes
Hierarchical ultrathin NiO nanoflakes show promise in detecting methane gas. This technology, due to its high sensitivity and selectivity, could be crucial in monitoring and managing methane emissions in various industries (Zhou et al., 2018).
Hydrogen Production from Methane Decomposition
Methane decomposition is a method to produce COX-free hydrogen, which is vital for fuel cells and chemical production. Recent research has focused on enhancing hydrogen production through methane conversion, using metal or carbonaceous catalysts (Abbas & Daud, 2010).
Wetlands and Methane Flux Control
Wetlands play a crucial role in methane flux control, with methanotrophs in aerobic soils significantly affecting methane emissions. Understanding the ecology of these organisms can inform strategies for optimizing methane oxidation in various ecosystems (Chowdhury & Dick, 2013).
特性
CAS番号 |
6725-64-0 |
|---|---|
製品名 |
Methanedithiol |
分子式 |
CH4S2 |
分子量 |
80.18 g/mol |
IUPAC名 |
methanedithiol |
InChI |
InChI=1S/CH4S2/c2-1-3/h2-3H,1H2 |
InChIキー |
INBDPOJZYZJUDA-UHFFFAOYSA-N |
SMILES |
C(S)S |
正規SMILES |
C(S)S |
密度 |
0.827-0.831 |
その他のCAS番号 |
6725-64-0 |
物理的記述 |
Colourless liquid; Pungent odou |
ピクトグラム |
Flammable |
溶解性 |
Soluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1605527.png)



![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)




![2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid](/img/structure/B1605543.png)


![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1605546.png)